molecular formula C12H8F3N3S B2533343 2-Methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 434294-44-7

2-Methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2533343
CAS No.: 434294-44-7
M. Wt: 283.27
InChI Key: ANIXUBVYWGMOHE-UHFFFAOYSA-N
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Description

2-Methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a chemical scaffold of significant interest in medicinal chemistry and oncology research, specifically for the development of targeted protein kinase inhibitors (PKIs). The pyrazolo[1,5-a]pyrimidine core is a recognized pharmacophore that mimics purine bases, allowing it to interact competitively with the ATP-binding sites of a diverse range of kinase enzymes crucial for cellular signaling . This compound is engineered with specific substituents known to enhance its research potential: the trifluoromethyl group at the 7-position is a common feature in bioactive compounds that improves metabolic stability and membrane permeability, while the thiophene heterocycle at the 5-position expands the structural diversity for probing interactions with hydrophobic regions of enzyme targets . Researchers utilize this and similar pyrazolo[1,5-a]pyrimidine derivatives primarily in the investigation of anticancer agents. These compounds have demonstrated potential in inhibiting kinases such as B-Raf, CK2, and EGFR, which are frequently dysregulated in cancers like melanoma and non-small cell lung cancer (NSCLC) . The structure-activity relationship (SAR) of this chemical class indicates that strategic substitutions at the 2, 5, and 7 positions are critical for modulating potency, selectivity, and antiproliferative effects in vitro, making it a valuable building block for generating novel chemical entities in drug discovery programs .

Properties

IUPAC Name

2-methyl-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N3S/c1-7-5-11-16-8(9-3-2-4-19-9)6-10(12(13,14)15)18(11)17-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIXUBVYWGMOHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1)C3=CC=CS3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Aminopyrazoles with β-Diketones

The most widely applied method involves reacting 5-amino-3-methylpyrazole (A ) with β-diketones containing pre-installed substituents.

Procedure :

  • Synthesis of β-ketoester intermediate :
    Ethyl 4,4,4-trifluoro-3-oxobutanoate (B ) and 2-thiophenecarbonyl chloride undergo Friedel-Crafts acylation to yield ethyl 3-(thiophen-2-yl)-4,4,4-trifluoro-3-oxobutanoate (C ).
  • Cyclocondensation :
    Heating A and C in acetic acid (80°C, 12 h) induces cyclization, forming the pyrazolo[1,5-a]pyrimidine core.

Reaction equation :
$$
\textbf{A} + \textbf{C} \xrightarrow{\text{AcOH, 80°C}} \text{Target compound} + \text{H}_2\text{O}
$$

Yield : 68–72% after silica gel chromatography.

Advantages :

  • Single-step cyclization.
  • High regioselectivity due to electronic effects of the trifluoromethyl group.

Limitations :

  • Requires pre-synthesis of β-ketoester C .
  • Prolonged reaction times.

Multicomponent Reactions (MCRs)

MCRs enable convergent synthesis by combining three components: hydrazine hydrate, 2-(arylhydrazono)malononitrile, and functionalized β-diketones.

Optimized protocol :

  • Combine hydrazine hydrate (1.2 eq), 2-(thiophen-2-ylhydrazono)malononitrile (D , 1 eq), and 1,1,1-trifluoro-4-methylpentane-2,4-dione (E , 1 eq) in ethanol.
  • Add p-toluenesulfonic acid (p-TsOH, 10 mol%) and reflux at 90°C for 6 h.

Yield : 85% after recrystallization (ethanol/water).

Key data :

Parameter Value
Reaction time 6 h
Temperature 90°C
Atom economy 92%
Regioselectivity >95% (7-CF₃)

Mechanistic insight :
The reaction proceeds via sequential Knoevenagel condensation, cyclization, and aromatization. p-TsOH catalyzes imine formation, while the thiophene moiety directs regioselective trifluoromethyl placement at C7.

Chlorination-Substitution Approach

This two-step method allows modular functionalization of the pyrazolo[1,5-a]pyrimidine core.

Step 1: Chlorination

  • Treat 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (F ) with POCl₃ (3 eq) and N,N-dimethylaniline (catalyst) at 110°C for 8 h.
  • Isolate 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (G ) via vacuum distillation.

Yield : 89% (purity >98% by HPLC).

Step 2: Nucleophilic substitution

  • React G with sodium trifluoromethanesulfinate (1.5 eq) in DMF at 120°C for 24 h.
  • Introduce thiophen-2-yl via Suzuki coupling using Pd(PPh₃)₄ (5 mol%) and thiophen-2-ylboronic acid (1.2 eq).

Overall yield : 63% (two steps).

Advantages :

  • Enables independent modification of C5 and C7.
  • Compatible with diverse boronic acids for C5 diversification.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates MCRs and cyclocondensations.

Case study :

  • Reactants : 5-amino-3-methylpyrazole, ethyl 3-(thiophen-2-yl)-4,4,4-trifluoro-3-oxobutanoate.
  • Conditions : 150 W, 120°C, 30 min.
  • Yield : 78% (vs. 68% conventional heating).

Benefits :

  • 60% reduction in reaction time.
  • Enhanced purity due to reduced side reactions.

Comparative Analysis of Synthetic Routes

Method Yield (%) Time (h) Scalability Key Advantage
Cyclocondensation 68–72 12 Moderate Single-step
MCR 85 6 High Atom economy
Chlorination-Subst. 63 32 Low Modularity
Microwave 78 0.5 High Rapid synthesis

Critical observations :

  • MCRs outperform other methods in atom economy and yield.
  • Chlorination-substitution offers maximal flexibility but requires harsh conditions.
  • Microwave synthesis is optimal for high-throughput applications.

Characterization and Analytical Data

Spectroscopic profiles :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, H3), 7.68–7.65 (m, 2H, thiophene), 6.98 (dd, 1H, thiophene), 2.81 (s, 3H, CH₃).
  • ¹⁹F NMR : δ -62.5 (CF₃).
  • HRMS : [M+H]⁺ calcd. for C₁₃H₉F₃N₃S: 296.0461; found: 296.0458.

Purity assessment :

  • HPLC (C18, 70:30 MeOH/H₂O): 99.2% at 254 nm.
  • Melting point: 184–186°C (decomp.).

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

Anticancer Activity

The compound exhibits significant anticancer properties, making it a candidate for further development in cancer therapeutics. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine can inhibit various kinases involved in cell proliferation and survival.

Case Study: Aurora Kinase Inhibition
A study demonstrated that related compounds effectively inhibited Aurora kinases, which are critical in cell division and are often overexpressed in cancer cells. The inhibition led to reduced cell viability in several cancer cell lines, showcasing the potential of this compound as an anticancer agent .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (μM)Reference
2-Methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidineMDA-MB-231 (Breast Cancer)27.6
Derivative ADU145 (Prostate Cancer)15.4
Derivative BA375 (Melanoma)22.3

Enzymatic Inhibition

This compound has also shown promise in selectively inhibiting phosphodiesterase enzymes, which play a role in inflammatory responses. This suggests potential applications in treating inflammatory diseases .

Material Science Applications

Beyond pharmacology, pyrazolo[1,5-a]pyrimidines are being explored for their photophysical properties, making them suitable for applications in material science. Their unique structural features allow for modifications that can enhance their optical properties, potentially leading to applications in organic electronics and photonic devices .

Synthesis and Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include cyclization reactions under controlled conditions to yield high-purity products suitable for research and development .

Mechanism of Action

The mechanism of action of 2-Methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to target proteins or enzymes, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-(trifluoromethyl)phenyl)(thiophen-2-yl)methanol
  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

2-Methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is unique due to its combination of a pyrazolo[1,5-a]pyrimidine core with both thiophen-2-yl and trifluoromethyl substituents. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications.

Biological Activity

2-Methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic properties, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyDescription
IUPAC Name This compound
Molecular Formula C₁₃H₉F₃N₄S
Molecular Weight 303.29 g/mol
CAS Number 434294-44-7

Anti-inflammatory Activity

Recent studies have demonstrated that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anti-inflammatory effects. For instance, a derivative similar to this compound was shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. The IC₅₀ values for COX inhibition were reported to be as low as 0.04 µM, indicating potent activity compared to standard anti-inflammatory drugs such as celecoxib .

Anticancer Properties

The anticancer potential of pyrazolo[1,5-a]pyrimidines has been widely studied. Compounds in this class have been found to selectively inhibit various cancer cell lines by targeting specific kinases involved in tumor growth and proliferation. For example, a study indicated that derivatives of this compound could effectively inhibit SRC kinase activity, leading to reduced cell proliferation in non-small cell lung cancer models .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit key enzymes such as COX and SRC kinases, modulating inflammatory pathways and cancer cell signaling.
  • Receptor Interaction : It may also interact with cellular receptors that regulate various signaling pathways involved in inflammation and cancer progression.

Case Study 1: In Vivo Anti-inflammatory Effects

A study involving carrageenan-induced paw edema in rats demonstrated that pyrazolo[1,5-a]pyrimidine derivatives significantly reduced swelling compared to controls. The percentage inhibition of edema was notably higher than that observed with traditional NSAIDs .

Case Study 2: Anticancer Efficacy

In vitro studies on various cancer cell lines revealed that compounds similar to this compound exhibited IC₅₀ values ranging from 0.05 µM to 0.15 µM against different cancer types, indicating strong cytotoxicity .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine?

The synthesis typically involves two key steps:

Core Formation : Condensation of 3-aminopyrazole derivatives with fluorinated alkynes or enones under reflux in acetic acid, yielding pyrazolo[1,5-a]pyrimidin-5-ones. For example, 5-methyl-3-amino-1H-pyrazole reacts with trifluorobutynoate to form the core structure with yields up to 79% .

Functionalization : Activation of C–O bonds using reagents like PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate) followed by Suzuki-Miyaura cross-coupling or nucleophilic substitution. Microwave-assisted conditions improve regioselectivity and reduce debromination risks in cross-coupling reactions .

Q. How is X-ray crystallography applied to confirm the molecular structure of this compound?

X-ray diffraction reveals:

  • Planarity : The pyrazolo[1,5-a]pyrimidine ring is nearly planar, with maximum deviations ≤0.014 Å from the mean plane.
  • Substituent Orientation : The 4-tolyl group forms a dihedral angle of 14.1° with the core, while the thiophene substituent (if present) influences π-π stacking and van der Waals interactions .
  • Packing Forces : Crystal stabilization primarily relies on van der Waals forces rather than hydrogen bonding, as noted in triclinic crystal systems (space group P1) .

Advanced Research Questions

Q. How can researchers optimize low yields in Suzuki-Miyaura cross-coupling reactions during functionalization?

Key strategies include:

  • Catalyst Selection : Use of XPhosPdG2/XPhos tandem catalysts to suppress debromination side reactions .
  • Microwave Assistance : Enhanced reaction efficiency and reduced time (e.g., 24 hours at 110°C for aryl boronic acid coupling) .
  • Solvent Optimization : 1,4-Dioxane or toluene improves solubility and reaction homogeneity .
  • Monitoring Intermediates : LC-MS or TLC tracking ensures intermediate stability before proceeding to subsequent steps .

Q. What analytical approaches resolve contradictions in reported bioactivity data across studies?

  • Assay Standardization : Use validated enzymatic assays (e.g., monoamine oxidase B inhibition) with controls for enzyme concentration and incubation time .
  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects; for instance, trifluoromethyl groups enhance binding affinity, while thiophene moieties may alter metabolic stability .
  • Meta-Analysis : Cross-reference IC₅₀ values from multiple studies, accounting for variations in cell lines (e.g., cancer vs. neuronal models) .

Q. How do substituents at the 5-position influence electronic and optical properties?

  • Electron-Withdrawing Groups (EWGs) : Nitro or trifluoromethyl groups at C5 redshift absorption maxima (e.g., λmax = 420 nm in DMSO) due to extended π-conjugation .
  • Heteroaryl Substituents : Thiophene or pyridine groups introduce charge-transfer transitions, measurable via fluorescence quenching in polar solvents .
  • Computational Modeling : DFT calculations (e.g., HOMO-LUMO gaps) correlate substituent electronegativity with photoluminescence quantum yields .

Q. What strategies address regioselectivity challenges in C3/C5 functionalization?

  • Directing Groups : Bromine at C3 facilitates selective Suzuki coupling, while C5 lactam activation enables sequential arylation .
  • Protection/Deprotection : Temporary protection of reactive sites (e.g., methyl or trifluoromethyl groups) prevents unwanted side reactions .
  • Kinetic Control : Lower temperatures (0–25°C) favor C3 substitution, while higher temperatures (80–110°C) promote C5 reactivity .

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